Hydrolytic Stability: p-Carboxyphenyl Sulfate vs. Salicyl Sulfate
The hydrolysis of p-carboxyphenyl sulfate (4-sulfooxybenzoic acid) is accelerated exclusively by hydronium ion, in direct contrast to salicyl sulfate, which undergoes rapid hydrolysis via both hydronium ion and intramolecular carboxyl group catalysis [1]. This mechanistic difference provides a clear, quantifiable distinction in chemical stability between the para- and ortho- substituted isomers.
| Evidence Dimension | Hydrolysis mechanism and rate acceleration |
|---|---|
| Target Compound Data | p-Carboxyphenyl sulfate (4-sulfooxybenzoic acid) hydrolysis is accelerated only by hydronium ion. |
| Comparator Or Baseline | Salicyl sulfate (2-sulfooxybenzoic acid) hydrolysis is accelerated by both hydronium ion and intramolecular carboxyl group catalysis. |
| Quantified Difference | Qualitative mechanistic difference; salicyl sulfate exhibits a distinct pH-rate profile with intramolecular participation, which is absent in the para-isomer. |
| Conditions | pH-rate profile analysis, acid-catalyzed hydrolysis studies. |
Why This Matters
For analytical method development or studies of sulfatase activity, the distinct stability profile of 4-sulfooxybenzoic acid ensures that observed results are due to specific enzymatic or environmental factors, not confounding intramolecular catalysis.
- [1] Benkovic SJ. Studies on Sulfate Esters. II. Carboxyl Group Catalysis in the Hydrolysis of Salicyl Sulfate. Journal of the American Chemical Society. 1966;88(23):5511-5515. View Source
